1-Methylpiperidine-2-carboxylic acid

Description

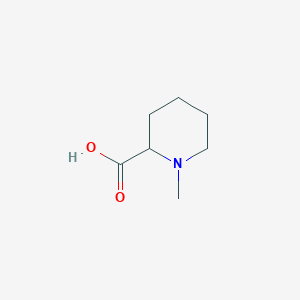

1-Methylpiperidine-2-carboxylic acid (CAS: 7730-87-2) is a cyclic amino acid derivative classified under the piperidinecarboxylic acids. Its molecular formula is C₇H₁₃NO₂ (MW: 143.18), featuring a six-membered piperidine ring substituted with a methyl group at the nitrogen and a carboxylic acid moiety at the second carbon . This compound exists in enantiomeric forms, with the (R)-isomer (CAS: 41447-17-0) being well-characterized in synthetic applications . It is implicated in plant metabolism, stress responses, and flavor profiles, as evidenced by its accumulation in Perilla leaves, radish taproots, and Rhodiola crenulata under specific conditions .

Properties

IUPAC Name |

1-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSLZWSRHTULGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328968 | |

| Record name | 1-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-87-2 | |

| Record name | 1-Methyl-2-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7730-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Catalyst : Hydrochloric acid (6–12 M) at reflux temperatures (100–110°C).

-

Duration : 12–24 hours, monitored by thin-layer chromatography (TLC) for nitrile consumption.

-

Workup : Neutralization with sodium bicarbonate yields the free carboxylic acid.

This method achieves >90% conversion but requires careful pH control to prevent decarboxylation. For this compound, substituting 1-methyl-2-cyanopiperidine as the starting material would follow analogous conditions.

Esterification-Hydrolysis Tandem Approach

Industrial protocols often employ ester intermediates to simplify purification. A two-step sequence—esterification followed by hydrolysis—is detailed in a patent for ethyl 4-methylpiperidine-2-carboxylate.

Step 1: Esterification

Step 2: Acidic Hydrolysis

-

Reagents : Aqueous HCl (6 M) under reflux.

-

Yield : ~85% after recrystallization.

While this method is demonstrated for the ethyl ester derivative, omitting the esterification step and directly hydrolyzing the nitrile precursor streamlines synthesis for the free acid.

Chiral Resolution Using Tartaric Acid

Enantiomeric purity is achieved via diastereomeric salt formation. A patent resolving trans-4-methylpiperidine-2-carboxylic acid ethyl ester with L-tartaric acid exemplifies this.

Procedure Overview

Key Parameters

-

Solvent Ratio : Acetone:ethanol (10:1) optimizes solubility and crystal growth.

-

Yield : 40% enantiomeric excess (ee) after one cycle, improvable via recrystallization.

Adapting this to this compound would require analogous chiral auxiliaries, such as D-tartaric acid for the opposite enantiomer.

While not explicitly detailed in the cited sources, asymmetric hydrogenation of prochiral enamines is a viable route inferred from analogous syntheses. For example, hydrogenating 1-methyl-2-pyridinecarboxylic acid using a Ru-BINAP catalyst could yield the target compound.

Hypothetical Protocol

-

Substrate : 1-Methyl-2-pyridinecarboxylic acid.

-

Catalyst : RuCl₂[(R)-BINAP]/(R,R)-DPEN.

-

Conditions : H₂ (50 bar), 60°C, 24 hours.

Methodological Comparisons

| Method | Yield | ee (%) | Complexity | Scalability |

|---|---|---|---|---|

| Nitrile Hydrolysis | 85% | N/A | Low | High |

| Esterification-Hydrolysis | 70% | N/A | Moderate | Moderate |

| Chiral Resolution | 40% | >99 | High | Low |

| Asymmetric Hydrogenation | 90%* | >95* | High | High |

*Theoretical values based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-Methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential role in biological systems and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 1-methylpiperidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It may also participate in various enzymatic reactions, influencing metabolic processes .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Piperidinecarboxylic Acid Derivatives

- Key Differences: this compound lacks aromatic or charged groups, distinguishing it from sulfonyl- or pyrazine-substituted analogs .

Stereochemical Variants

Table 2: Enantiomeric Properties

- Functional Implications :

Table 3: Functional Roles in Plant Metabolism

- In Rhodiola crenulata, its upregulation at high altitudes (63,187.78 μg/g) suggests a role in altitude adaptation, contrasting with flavonoid accumulation (e.g., rutin) .

Biological Activity

1-Methylpiperidine-2-carboxylic acid (1-MPCA), also known as methylpipecolic acid, is an organic compound with significant biological activity. It is classified as an alpha-amino acid and has a molecular formula of C₇H₁₃NO₂. This compound features a piperidine ring, which contributes to its diverse biological properties, including potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Structure : The compound has a piperidine ring substituted with a methyl group and a carboxylic acid functional group. Its SMILES representation is

CC1CCN(CC1)C(=O)O.

The biological activity of 1-MPCA can be attributed to several mechanisms:

- Receptor Binding : 1-MPCA may interact with specific receptors, modulating their activity and influencing various physiological responses .

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, affecting metabolic pathways critical for cellular function .

- Antibiotic Activity : The compound exhibits antibacterial properties by binding to ribosomal components, disrupting protein synthesis, which makes it a candidate for combating resistant bacterial strains .

Biological Applications

1-MPCA's biological applications span several areas:

- Antimicrobial Activity : Studies indicate that 1-MPCA has the potential to inhibit bacterial growth effectively, making it useful in antibiotic development .

- Neuroactive Properties : Due to its structural similarity to other biologically active compounds, 1-MPCA may influence neurotransmitter systems, suggesting potential neuroprotective effects .

- Therapeutic Development : Its derivatives are being investigated for therapeutic applications in treating neurological disorders and other conditions .

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 1-MPCA exhibit anticancer properties. For instance, compounds structurally related to 1-MPCA have shown significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 15.3 µM to 29.1 µM . This suggests that modifications to the piperidine structure can enhance biological efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-methylpiperidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via oxidation of 1-methylpiperidine derivatives or through carboxylation of piperidine precursors. For example, analogous methods for pyridinecarboxylic acids involve oxidizing methylpyridines under controlled conditions (e.g., air pressure, catalytic systems). Reaction parameters such as temperature (e.g., 60°C), solvent systems (e.g., DMPU:THF mixtures), and catalysts (e.g., potassium tert-amylate) significantly impact yield and purity .

- Key Considerations : Optimize reaction time and stoichiometry to avoid over-oxidation. Validate product purity via HPLC or GC-MS.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 210–260 nm) for quantification. Purity thresholds ≥95% are typical for research-grade material .

- Structural Confirmation : Employ -NMR (e.g., δ 2.3–3.1 ppm for piperidine protons) and IR spectroscopy (C=O stretch at ~1700 cm). Cross-reference with CAS RN data (e.g., [41447-17-0] for the (R)-enantiomer) .

Q. What are the common applications of this compound in medicinal chemistry?

- Answer : The compound serves as a chiral building block for peptidomimetics or enzyme inhibitors. For instance, piperidinecarboxylic acid derivatives are used in designing protease inhibitors or GPCR modulators. Functionalization at the 2-carboxyl group enables coupling with amines or alcohols via standard carbodiimide chemistry .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what chiral stationary phases are effective?

- Methodological Answer :

- Chiral Resolution : Use HPLC with a Chiralpak® IA or IB column and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. The (R)-enantiomer (CAS [41447-17-0]) elutes earlier than the (S)-form under these conditions .

- Validation : Confirm enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy.

Q. What experimental strategies address contradictory data in stability studies of this compound under varying pH and temperature?

- Answer :

- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS. Discrepancies in degradation pathways (e.g., decarboxylation vs. ring-opening) may arise from impurities or solvent interactions .

- Mitigation : Use buffered solutions (pH 4–6) to minimize hydrolysis. Store lyophilized samples at -20°C under inert gas.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Answer :

- In Silico Tools : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic attack sites. Compare with experimental -NMR shifts for carbonyl carbons (δ ~175 ppm) .

- Validation : Correlate computed activation energies with kinetic data from stopped-flow experiments.

Guidance for Experimental Design

- Framework Alignment : Apply the PICO framework to define research objectives:

- Population : Target molecule (this compound).

- Intervention : Synthetic method, chiral resolution technique.

- Comparison : Alternative routes or conditions.

- Outcome : Yield, enantiomeric excess, stability.

- FINER Criteria : Ensure questions are Feasible (e.g., accessible reagents), Novel (e.g., unexplored derivatives), and Relevant to drug discovery pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.